molecular formula C11H8N2O4 B2547920 (E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid CAS No. 860785-22-4

(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid

Cat. No. B2547920
CAS RN: 860785-22-4
M. Wt: 232.195
InChI Key: GJGKHXQRSGZBLY-ONEGZZNKSA-N
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Description

“(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C11H10N2O3 .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of “(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid” can be represented by the InChI string: InChI=1S/C11H8N2O4/c14-10(3-4-11(15)16)13-7-1-2-8-9(5-7)17-6-12-8/h1-6H, (H,13,14) (H,15,16)/p-1/b4-3+ .


Chemical Reactions Analysis

The synthesis of benzoxazoles involves various chemical reactions. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid” include a molecular weight of 231.18 g/mol, XLogP3-AA of 1.4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 5, rotatable bond count of 2, exact mass of 231.04058171 g/mol, monoisotopic mass of 231.04058171 g/mol, topological polar surface area of 95.3 Ų, heavy atom count of 17, formal charge of -1, and complexity of 337 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Unsaturated α-Acyloxybenzothiazoleamides : (E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid is used as an acid component in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

  • Novel Small Molecule Inhibitors of TLR7 and TLR9 : This compound has been explored for its role in inhibiting Toll-like receptors 7 and 9 signaling in various human and mouse cell types (Lamphier et al., 2014).

Applications in Biological Studies

  • Antioxidant Properties : Research on related benzoxazole derivatives shows their potential as antioxidants, highlighting the broader relevance of benzoxazole compounds in biological systems (Aeschbacher et al., 2012).

  • Development of Novel Fluorescence Probes : Benzoxazole derivatives have been used in the development of new fluorescence probes for detecting reactive oxygen species, indicating potential applications in biochemical and medical research (Setsukinai et al., 2003).

Material Science Applications

  • Synthesis of High-Performance Thermosets : Benzoxazine monomers containing benzoxazole groups have been synthesized for creating thermosets with excellent thermal stability, suggesting applications in material sciences (Agag & Takeichi, 2003).

properties

IUPAC Name

(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(3-4-11(15)16)13-7-1-2-8-9(5-7)17-6-12-8/h1-6H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGKHXQRSGZBLY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(1,3-benzoxazol-6-ylamino)-4-oxo-2-butenoic acid

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